5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Overview
Description
5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a complex organic compound that features a trifluoromethyl group, a triisopropylsilyl group, and a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include trifluoromethylating agents, silylating agents, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The trifluoromethyl and triisopropylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the triisopropylsilyl group can influence its steric properties and reactivity. These interactions can modulate the compound’s biological activity and efficacy .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trifluoropyridine-4-carboxylic acid: Shares the trifluoromethyl group and pyridine core but lacks the triisopropylsilyl group.
Pyridinedicarboxylic acids: Various isomers with different substitution patterns on the pyridine ring.
Uniqueness
5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is unique due to the combination of its trifluoromethyl and triisopropylsilyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrrolo[2,3-b]pyridine core with trifluoromethyl and triisopropylsilyl substituents. Its molecular formula is , with a molecular weight of approximately 468.44 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may contribute to its biological activity.
Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including the subject compound, function primarily as FGFR inhibitors. The FGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Abnormal activation of FGFRs is implicated in various cancers, making these inhibitors attractive candidates for targeted cancer therapies.
In Vitro Studies
A study published in 2021 evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their FGFR inhibitory activity. Among these, the compound exhibited significant inhibitory effects on FGFR1–4 with IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, 25 nM for FGFR3, and 712 nM for FGFR4 . Additionally, it demonstrated potent antiproliferative effects against breast cancer cell lines (4T1 cells) by inducing apoptosis and inhibiting migration and invasion through down-regulation of matrix metalloproteinase 9 (MMP9) and up-regulation of tissue inhibitor of metalloproteinases 2 (TIMP2) .
Structure-Activity Relationship
The structural modifications made to the pyrrolo[2,3-b]pyridine scaffold were crucial in enhancing its biological activity. The introduction of specific substituents at the 5-position was found to improve binding affinity to FGFRs. For instance, the addition of larger hydrophobic groups increased ligand efficiency significantly .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Treatment : In vitro tests showed that treatment with the compound led to a marked reduction in cell viability and increased apoptosis in breast cancer cell lines. The results suggest its potential as a therapeutic agent against breast cancer .
- Inhibition of Tumor Growth : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups. This underscores its potential as an effective anti-cancer drug candidate targeting FGFR pathways.
Safety and Toxicology
While promising in terms of efficacy, safety profiles are essential for any therapeutic candidate. Preliminary assessments indicate that while the compound exhibits some irritant properties due to its chemical nature, detailed toxicological studies are necessary to establish safe dosage levels for clinical applications .
Properties
IUPAC Name |
5-(trifluoromethyl)-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O2Si/c1-10(2)26(11(3)4,12(5)6)23-8-7-13-15(17(24)25)14(18(19,20)21)9-22-16(13)23/h7-12H,1-6H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEOFBNRUAFEDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801120126 | |
Record name | 5-(Trifluoromethyl)-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801120126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222533-88-1 | |
Record name | 5-(Trifluoromethyl)-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1222533-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801120126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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